4-Chloro-5-vinylnicotinonitrile
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Overview
Description
4-Chloro-5-vinylnicotinonitrile is an organic compound with the molecular formula C8H5ClN2. It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 4-position and a vinyl group at the 5-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-vinylnicotinonitrile typically involves the chlorination and vinylation of nicotinonitrile derivatives. One common method includes the reaction of 4-chloronicotinonitrile with acetylene under specific conditions to introduce the vinyl group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and vinylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-vinylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nicotinonitrile derivatives.
Scientific Research Applications
4-Chloro-5-vinylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Chloro-5-vinylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: The parent compound, lacking the chlorine and vinyl groups.
4-Chloronicotinonitrile: Similar structure but without the vinyl group.
5-Vinylnicotinonitrile: Similar structure but without the chlorine atom
Uniqueness
4-Chloro-5-vinylnicotinonitrile is unique due to the combined presence of both chlorine and vinyl groups, which confer distinct chemical reactivity and potential biological activities. This dual substitution pattern makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H5ClN2 |
---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
4-chloro-5-ethenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5ClN2/c1-2-6-4-11-5-7(3-10)8(6)9/h2,4-5H,1H2 |
InChI Key |
IAOCPQXAWJXUKZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=CC(=C1Cl)C#N |
Origin of Product |
United States |
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